molecular formula C16H13NO2S B058269 4-Acetoxy-2-(4-methylphenyl)benzothiazole CAS No. 122589-79-1

4-Acetoxy-2-(4-methylphenyl)benzothiazole

Cat. No.: B058269
CAS No.: 122589-79-1
M. Wt: 283.3 g/mol
InChI Key: RBCGOSAFAPGFGD-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for KB-2683 are not widely available in the public domain.
    • Industrial production methods remain proprietary information.
  • Chemical Reactions Analysis

    • KB-2683’s reactivity likely involves various chemical transformations, but detailed information on specific reactions is limited.
    • Common reagents and conditions used in its synthesis are not publicly disclosed.
    • Major products formed from its reactions remain undisclosed.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism by which KB-2683 exerts its effects remains proprietary.
    • Molecular targets and pathways involved are not publicly documented.
  • Comparison with Similar Compounds

    • KB-2683’s uniqueness lies in its immunomodulatory activity.
    • Unfortunately, specific similar compounds are not explicitly listed in the available information.

    Properties

    CAS No.

    122589-79-1

    Molecular Formula

    C16H13NO2S

    Molecular Weight

    283.3 g/mol

    IUPAC Name

    [2-(4-methylphenyl)-1,3-benzothiazol-4-yl] acetate

    InChI

    InChI=1S/C16H13NO2S/c1-10-6-8-12(9-7-10)16-17-15-13(19-11(2)18)4-3-5-14(15)20-16/h3-9H,1-2H3

    InChI Key

    RBCGOSAFAPGFGD-UHFFFAOYSA-N

    SMILES

    CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3S2)OC(=O)C

    Canonical SMILES

    CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3S2)OC(=O)C

    122589-79-1

    Synonyms

    4-acetoxy-2-(4-methylphenyl)benzothiazole

    Origin of Product

    United States

    Synthesis routes and methods

    Procedure details

    The 4-hydroxy-2-(4-methylphenyl)benzothiazole (5.8 g) obtained in Example 1 was added to 58 ml of acetic anhydride and refluxed for 3 hours. After the reaction, the reaction mixture was dried under reduced pressure. The residue was washed with a small amount of cyclohexane, and recrystallized from cyclohexane to give 4.8 g of 4-acetoxy-2-(4-methylphenyl)benzothiazole.
    Quantity
    5.8 g
    Type
    reactant
    Reaction Step One
    Quantity
    58 mL
    Type
    reactant
    Reaction Step One

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